1-Ethyl-1H-benzo[d]imidazole-4,7-diol

Lipophilicity Membrane permeability Drug-likeness

1-Ethyl-1H-benzo[d]imidazole-4,7-diol (CAS 705927-83-9; molecular formula C₉H₁₀N₂O₂; MW 178.19 g/mol) is an N1-ethyl-substituted, 4,7-dihydroxylated benzimidazole heterocycle. The 4,7-diol substitution pattern distinguishes it from the more common 5,6-diol regioisomer, while the N1-ethyl group differentiates it from the unsubstituted parent (1H-benzimidazole-4,7-diol, CAS 102170-38-7) and the N1-methyl analog (CAS 157587-58-1).

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Cat. No. B13757268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-1H-benzo[d]imidazole-4,7-diol
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C(C=CC(=C21)O)O
InChIInChI=1S/C9H10N2O2/c1-2-11-5-10-8-6(12)3-4-7(13)9(8)11/h3-5,12-13H,2H2,1H3
InChIKeySBOCZEAYNWOAJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-1H-benzo[d]imidazole-4,7-diol: Physicochemical Identity and Comparator Landscape for Informed Procurement


1-Ethyl-1H-benzo[d]imidazole-4,7-diol (CAS 705927-83-9; molecular formula C₉H₁₀N₂O₂; MW 178.19 g/mol) is an N1-ethyl-substituted, 4,7-dihydroxylated benzimidazole heterocycle . The 4,7-diol substitution pattern distinguishes it from the more common 5,6-diol regioisomer, while the N1-ethyl group differentiates it from the unsubstituted parent (1H-benzimidazole-4,7-diol, CAS 102170-38-7) and the N1-methyl analog (CAS 157587-58-1) . Its computed LogP of 1.47 and polar surface area (PSA) of 58.28 Ų position it as a moderately lipophilic, reduced hydrogen-bond-donor analog within the benzimidazole-4,7-diol series, with physicochemical properties that are meaningfully distinct from both the parent and the C2-ethyl positional isomer .

Why 1-Ethyl-1H-benzo[d]imidazole-4,7-diol Cannot Be Casually Replaced by In-Class Analogs


Benzimidazole-4,7-diols form a structurally compact yet functionally divergent family in which even minor N1-alkyl variations or diol positional shifts produce quantifiable changes in lipophilicity, hydrogen-bonding capacity, and redox behavior . Substituting 1-ethyl-4,7-diol with the unsubstituted parent (LogP −0.09 vs. 1.47) would yield a >30-fold reduction in octanol–water partitioning, compromising membrane permeability and organic-phase extractability . Replacing it with the 1-methyl analog eliminates the sole rotatable bond, reducing conformational adaptability . Using the 2-ethyl isomer instead retains similar LogP but restores the N1–H hydrogen-bond donor (PSA 69.14 vs. 58.28 Ų), altering target engagement and oral bioavailability predictors . Even the 5,6-diol regioisomer, despite sharing the molecular formula, exhibits fundamentally different redox chemistry (ortho-quinonoid vs. para-quinonoid) and lacks the N3/4-OH intramolecular hydrogen-bonding motif characteristic of the 4,7-diol scaffold [1]. These differences are not cosmetic; they directly affect the compound's suitability as a synthetic intermediate, biochemical probe, or pharmacological starting point.

Quantitative Differentiation Evidence for 1-Ethyl-1H-benzo[d]imidazole-4,7-diol Relative to Its Closest Analogs


LogP Advantage of 1-Ethyl-4,7-diol Over the Unsubstituted Parent Compound

The N1-ethyl substitution raises the computed LogP from −0.09 (parent 1H-benzimidazole-4,7-diol) to 1.47 (1-ethyl-4,7-diol), an increase of +1.56 log units, both values obtained from the same computational engine (ChemSrc) . This represents an approximately 36-fold higher octanol–water partition coefficient, placing the compound in a lipophilicity range more compatible with passive membrane diffusion and organic-solvent extraction workflows .

Lipophilicity Membrane permeability Drug-likeness

Reduced Polar Surface Area Versus the C2-Ethyl Positional Isomer

Substitution at N1 reduces the PSA from 69.14 Ų (2-ethyl-1H-benzimidazole-4,7-diol, which retains the N1–H hydrogen-bond donor) to 58.28 Ų (1-ethyl-4,7-diol) . This ~11 Ų decrease reflects the elimination of one hydrogen-bond donor, a parameter directly relevant to Lipinski's Rule of Five and oral bioavailability prediction models . Both compounds share identical molecular formula (C₉H₁₀N₂O₂) and molecular weight (178.19 g/mol), yet differ in H-bond donor count by one .

Hydrogen bonding Oral bioavailability Blood-brain barrier penetration

Incremental Rotatable Bond Versus the 1-Methyl Analog

The 1-ethyl compound possesses one rotatable bond (the ethyl C–C bond), whereas the 1-methyl analog (CAS 157587-58-1) has zero rotatable bonds, as confirmed by computed molecular descriptors from the same database . This single additional degree of torsional freedom provides the ethyl compound with greater conformational adaptability for induced-fit binding interactions, while incurring only a modest entropic penalty relative to the fully rigid methyl analog . The LogP also increases progressively across the series: 0.98 (methyl) vs. 1.47 (ethyl), offering a graded lipophilicity choice .

Conformational flexibility Entropic binding penalty Molecular recognition

Benzimidazole-4,7-diol Scaffold as an Established NQO1 Bioreductive Substrate: Class-Level Evidence Supporting Redox Applications

The BRENDA enzyme database confirms that benzimidazole-4,7-diols serve as the reduced product in the NAD(P)H:quinone oxidoreductase 1 (NQO1)-catalyzed reduction of benzimidazole-4,7-diones, with the specific entry: 2,5-dimethoxy-1-methyl-1H-benzimidazole-4,7-dione + NAD(P)H → 2,5-dimethoxy-1-methyl-1H-benzimidazole-4,7-diol + NAD(P)⁺ . Newsome et al. (2007) established that benzimidazole-4,7-diones are excellent substrates for recombinant human NQO1, an enzyme upregulated in many solid tumors and exploited in bioreductive prodrug strategies [1]. While direct kinetic data for the 1-ethyl-4,7-diol compound are not yet published, the class-level evidence indicates that the 1-ethyl-4,7-diol scaffold is poised to participate in this therapeutically relevant redox cycle, with the N1-ethyl group available for tuning NQO1 substrate affinity (Kₘ) and maximum velocity (Vₘₐₓ) relative to the 1-methyl benchmark [1].

Bioreductive activation NQO1 Anticancer prodrug design

Xanthine Oxidase Inhibitor Pharmacophore: Functional Distinction of 4,7-Diol vs. 4,7-Dione Forms

Skibo (1986) demonstrated that benzimidazole derivatives bearing 4,7-diol substituents (hydroquinone form) and a leaving group at the 2α-position are mechanistically distinct from the corresponding 4,7-dione (quinone) derivatives in their interaction with xanthine oxidase [1]. The quinone and hydroquinone forms were found not to inhibit xanthine-oxygen reductase activity, whereas the methoxylated hydroquinones acted as linear noncompetitive inhibitors, with the best 2α-bromo analogue exhibiting a Kᵢ of 46 µM and irreversibly trapping the reduced enzyme via a C(4a) FAD cofactor adduct [1]. This study establishes that the 4,7-diol oxidation state is not merely a synthetic precursor to the dione but represents a distinct pharmacophoric entity with unique enzyme inhibition properties [1].

Xanthine oxidase inhibition Enzyme mechanism FAD cofactor targeting

Regioisomeric Differentiation: 4,7-Diol Versus 5,6-Diol Redox and Chelation Behavior

The 4,7-diol substitution pattern yields a para-quinonoid system upon oxidation (1H-benzimidazole-4,7-dione), whereas the 5,6-diol regioisomer (CAS 705927-88-4) produces an ortho-quinonoid system . The para-quinonoid arrangement is the form recognized by NQO1, as confirmed by the BRENDA substrate entry for 2,5-dimethoxy-1-methyl-1H-benzimidazole-4,7-dione . Additionally, the 4,7-diol places hydroxyl groups adjacent to the imidazole N3 nitrogen, creating a potential N,O-bidentate metal-chelating motif unavailable in the 5,6-diol isomer, where hydroxyl groups are remote from the imidazole ring nitrogens . The 5,6-diol regioisomer has a reported XLogP3-AA of 1.0 (PubChem CID 45077814), compared to the 4,7-diol isomer's LogP of 1.47, though these values derive from different computational methods and are not directly comparable within a single engine [1].

Redox chemistry Metal chelation Quinone isomerism

Evidence-Backed Application Scenarios for 1-Ethyl-1H-benzo[d]imidazole-4,7-diol Procurement


Bioreductive Prodrug SAR: N1-Alkyl Chain Exploration in the NQO1-Activatable Benzimidazole-4,7-dione/diol Series

The 1-ethyl-4,7-diol serves as the reduced hydroquinone partner in the NQO1-mediated benzimidazole-4,7-dione/diol redox cycle confirmed by BRENDA and Newsome et al. (2007) [1]. Research groups developing NQO1-targeted bioreductive prodrugs can use this compound to systematically evaluate how N1-alkyl chain length (H → methyl → ethyl) modulates substrate turnover (Kₘ) and catalytic efficiency (k_cat/Kₘ), providing a direct comparator to the published 1-methyl-4,7-diol data [1]. The LogP increment of +0.49 over the 1-methyl analog (1.47 vs. 0.98) also enables assessment of how lipophilicity affects cellular uptake and intracellular activation in NQO1-overexpressing tumor lines .

Xanthine Oxidase Mechanistic Probe: Hydroquinone vs. Quinone Functional Differentiation

Skibo (1986) established that benzimidazole-4,7-diols (hydroquinone form) are mechanistically distinct from 4,7-diones in their interaction with xanthine oxidase, with the diol form capable of irreversible FAD cofactor adduct formation . The 1-ethyl-4,7-diol provides the correct oxidation state for reproducing and extending these mechanistic studies, whereas the corresponding 4,7-dione would be inactive in this assay . The N1-ethyl group further allows investigation of steric and electronic effects on the rate of enzyme inactivation relative to N1-unsubstituted or N1-methyl 4,7-diol derivatives [1].

Metal Coordination Chemistry: Exploiting the N3/4-OH Bidentate Chelation Motif

The 4,7-diol substitution places hydroxyl groups in proximity to the imidazole N3 nitrogen, creating a potential N,O-bidentate metal-binding site that is absent in the 5,6-diol regioisomer . The 1-ethyl substitution at N1 preserves this chelation motif while adding steric bulk and lipophilicity compared to the parent 1H-4,7-diol, potentially tuning metal complex stability and solubility [1]. This differentiates the 1-ethyl-4,7-diol from both the 2-ethyl isomer (which retains N1–H and thus a different metal coordination environment) and the 5,6-diol isomer (which cannot form the N,O-chelate) .

Physicochemical Property-Driven Library Design: Controlled LogP and H-Bond Donor Modulation

The 1-ethyl-4,7-diol occupies a specific position in the benzimidazole-4,7-diol property space: LogP 1.47, PSA 58.28 Ų, 2 H-bond donors, 1 rotatable bond [1]. This profile is distinguishable from the parent (LogP −0.09, PSA 69.14, 3 H-bond donors) , the 1-methyl analog (LogP 0.98, 0 rotatable bonds) [2], and the 2-ethyl isomer (LogP 1.54, PSA 69.14, 3 H-bond donors) . For compound library designers building focused screening sets around the benzimidazole-4,7-diol core, the 1-ethyl variant fills a specific gap in lipophilicity and hydrogen-bonding space that is not covered by any single comparator, making it a non-redundant addition to structure–property relationship (SPR) collections [1][2].

Quote Request

Request a Quote for 1-Ethyl-1H-benzo[d]imidazole-4,7-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.